N-[(thiophen-2-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
N-[(thiophen-2-yl)methyl]-3-oxa-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound featuring a thiophene ring, an azabicyclo octane structure, and a carboxamide group
Mechanism of Action
Target of action
The compound contains a thiophene ring and an 8-azabicyclo[3.2.1]octane scaffold. Thiophene derivatives are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The specific targets of this compound would depend on the exact configuration and functional groups present.
Mode of action
The mode of action would depend on the specific targets of the compound. Generally, drugs work by binding to a receptor, a cellular component, and producing a cellular action .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be synthesized through a highly efficient strategy involving a [3 + 2] intramolecular cross-cycloaddition . The substituents and stereochemistries on C-4, C-6, C-7, and C-10 fully match those in the rhamnofolane, tigliane, and daphnane diterpenoids .
Molecular Mechanism
It is known that this compound can undergo ring-opening via C–O bond cleavage
Dosage Effects in Animal Models
The effects of N-(thiophen-2-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide at different dosages in animal models have not been reported
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-2-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . The azabicyclo octane structure can be synthesized through enantioselective construction methods, often involving the use of chiral catalysts to ensure the correct stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts for enantioselective synthesis. For example, whole cells of Rhodotorula glutinis have been used to reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to its corresponding alcohol with high enantioselectivity . This method is advantageous due to its high efficiency and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
N-[(thiophen-2-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxamide group can produce the corresponding amine.
Scientific Research Applications
N-[(thiophen-2-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological effects.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene sulfoxide and thiophene sulfone share the thiophene ring structure.
Azabicyclo Octane Derivatives: Compounds like tropane alkaloids have a similar azabicyclo octane core.
Uniqueness
N-[(thiophen-2-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its combination of a thiophene ring and an azabicyclo octane structure, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-12(13-6-11-2-1-5-17-11)14-9-3-4-10(14)8-16-7-9/h1-2,5,9-10H,3-4,6-8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOPJNWCXNQKHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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